beta-D-Fucofuranose
Description
Historical Context and Recognition in Carbohydrate Chemistry
The journey to understanding the structure of carbohydrates was a long and arduous one, with pioneering work by chemists like Emil Fischer in the late 19th century laying the foundation. slideshare.netmsu.edu Fischer's work primarily focused on the linear, open-chain structures of sugars. nobelprize.org It was later, through the efforts of Sir Norman Haworth, that the cyclic nature of sugars in solution was established, leading to the concepts of pyranose and furanose rings. nobelprize.orgwikipedia.org Haworth introduced the six-membered pyranose and five-membered furanose ring models, which are fundamental to modern carbohydrate chemistry. nobelprize.orgpressbooks.pub
While the more stable pyranose form is predominant for many hexoses like glucose, the existence and importance of the furanose form became increasingly apparent. The specific recognition of beta-D-fucofuranose in the scientific literature came later, with its identification as a naturally occurring sugar in various organisms. For instance, D-fucofuranose was found as a component of a sulfated steroidal glycoside in the starfish Dermaterias imbricata. researchgate.net Its presence was also noted in the O-antigens of certain bacteria, such as Eubacterium saburreum. researchgate.net These discoveries highlighted that while less common than its pyranose counterpart, the furanose form of fucose plays a definite role in the natural world.
Significance of Furanose Ring Structures in Biological Systems
The distinction between a five-membered furanose ring and a six-membered pyranose ring is not merely a structural curiosity; it has profound implications for the biological function of a sugar. difference.wiki Pyranose rings are generally more thermodynamically stable than furanose rings due to lower angular and dihedral angle strain. quora.comechemi.com However, the less stable furanose conformation imparts a unique flexibility and reactivity that is crucial in certain biological contexts. ug.edu.pl
Furanose rings are not uncommon in nature; the most prominent example is ribose and deoxyribose, which form the backbone of RNA and DNA, respectively. difference.wikifiveable.me The five-membered ring structure is essential for the proper conformation of these nucleic acids. ug.edu.pl In the context of other sugars, the ability to adopt a furanose form can influence how they are recognized by enzymes and other proteins. solubilityofthings.comfiveable.me The conformational flexibility of the furanose ring can be a key factor in the binding of a carbohydrate to its target protein, affecting a wide range of cellular processes from signaling to immune responses. ug.edu.pl While furanose-containing sugars are not found in mammalian glycoconjugates, they are widespread in the glycans of many pathogenic bacteria, making the enzymes involved in their biosynthesis potential targets for new antimicrobial drugs. researchgate.netualberta.ca
Overview of this compound's Role in Complex Carbohydrates
This compound is primarily found as a constituent of complex carbohydrates, particularly the polysaccharides of bacteria and other microorganisms. ontosight.ai It is often a key component of the O-antigen, the outermost part of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. mdpi.com The O-antigen is a major surface antigen and plays a significant role in the bacterium's interaction with its environment and host immune systems.
Detailed research has identified this compound in the O-polysaccharides of several bacterial species. For example, in Escherichia coli O52, the O-antigen is a repeating disaccharide of this compound and 6-deoxy-D-manno-heptopyranose. asm.org The biosynthesis of the activated form of this sugar, dTDP-D-fucofuranose, has been fully characterized in this strain. ebi.ac.uk Similarly, the O-polysaccharide of Ochrobactrum quorumnocens T1Kr02 is composed of repeating units of β-D-fucofuranose and β-D-fucopyranose, representing the first report of a polysaccharide containing both furanose and pyranose forms of D-fucose. mdpi.com In some cases, the fucofuranose residue can be further modified, as seen in O. quorumnocens T1Kr02 where it is partially O-acetylated. mdpi.com this compound has also been identified in the O-polysaccharides of Pectinatus cerevisiiphilus and as a component of an antigenic octasaccharide in the Gram-positive bacterium Eubacterium saburreum. researchgate.netnih.gov Beyond bacteria, this sugar is also the moiety of the anticancer drug gilvocarcin V, produced by streptomycetes. ebi.ac.uk
Structure
2D Structure
3D Structure
Properties
CAS No. |
91443-99-1 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-5-[(1R)-1-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6-/m1/s1 |
InChI Key |
AFNUZVCFKQUDBJ-DGPNFKTASA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Structural Elucidation and Advanced Conformational Analysis of Beta D Fucofuranose
Advanced Spectroscopic Methodologies for Structural Characterization
The determination of the complex three-dimensional structure of monosaccharides like beta-D-fucofuranose relies heavily on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach, providing complementary information to build a complete structural picture.
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of carbohydrates in solution. It provides data on the chemical environment of individual atoms (protons and carbons), their connectivity through chemical bonds, and their proximity in space, which is crucial for defining the furanose ring's conformation.
The first step in NMR analysis is the assignment of all proton (¹H) and carbon (¹³C) signals in the one-dimensional spectra. These chemical shifts are highly sensitive to the electronic environment of each nucleus, providing initial clues about the sugar's structure, including its ring size and anomeric configuration. mdpi.com
In a study of the O-polysaccharide from Ochrobactrum quorumnocens T1Kr02, which contains a β-D-fucofuranose (β-Fucf) residue, the chemical shifts were meticulously assigned. mdpi.com The data for the unsubstituted β-D-fucofuranose residue within the polysaccharide are presented below.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for a β-D-Fucofuranose Residue
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 5.04 | 108.7 |
| 2 | 4.34 | 90.5 |
| 3 | 4.10 | 77.9 |
| 4 | 3.88 | 88.4 |
| 5 | 3.94 | 68.6 |
| 6 (CH₃) | 1.25 | 17.5 |
| Data sourced from a study on the O-polysaccharide of O. quorumnocens T1Kr02. mdpi.com |
While 1D NMR provides the chemical shifts, two-dimensional (2D) NMR experiments are essential to link these signals together and build the molecule's framework. libretexts.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.org For this compound, COSY spectra reveal the H1-H2, H2-H3, H3-H4, and H4-H5 scalar coupling networks, allowing for the sequential assignment of protons along the furanose ring. mdpi.com
TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond directly coupled protons, revealing the entire spin system of a sugar residue. libretexts.orguniv-lille1.fr A cross-peak between H1 and H5, for instance, confirms that all intervening protons (H2, H3, H4) belong to the same fucofuranose spin system. This is particularly useful for resolving overlapping signals in complex spectra. mdpi.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This technique detects protons that are close in space, regardless of whether they are connected through bonds. univ-lille1.fr ROESY is crucial for determining stereochemistry and conformation. For example, specific cross-peaks can establish the relative orientation of substituents on the furanose ring and provide insights into the ring's pucker and the orientation of the exocyclic side chain. mdpi.com
In the analysis of the O. quorumnocens polysaccharide, these 2D homonuclear experiments were collectively used to assign the complete ¹H NMR spectrum of the β-D-fucofuranose unit. mdpi.com
Heteronuclear NMR experiments correlate protons with directly attached or long-range coupled carbons, completing the structural puzzle.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded. emerypharma.comcolumbia.edu This provides an unambiguous assignment of the ¹³C spectrum based on the previously assigned ¹H spectrum. Each H-C pair in the fucofuranose ring (C1-H1, C2-H2, etc.) and the methyl group (C6-H6) will appear as a distinct correlation peak. mdpi.comresearchgate.net
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural information. shimadzu.co.jp
Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for analyzing polar, thermally fragile molecules like carbohydrates. nih.govwikipedia.orglibretexts.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the accurate determination of the molecular weight. wikipedia.org
In the context of this compound research, ESI-MS is used to detect the molecular ion of the sugar or its derivatives, confirming the chemical formula (C₆H₁₂O₅, molecular weight: 164.16 g/mol ). nih.gov For instance, in studies of the biosynthetic pathway of dTDP-D-fucofuranose in Escherichia coli O52, ESI-MS was employed to elucidate the structures of the enzymatic reaction products. ebi.ac.ukresearchgate.net The technique can readily detect the fucofuranose-containing nucleotide sugar and its precursors, confirming their mass and aiding in their structural characterization. researchgate.netnih.gov
Mass Spectrometry Techniques in Fucofuranose Structural Analysis
Tandem Mass Spectrometry (MSⁿ) for Fragmentation Pattern Elucidation
Tandem mass spectrometry (MSⁿ) is a powerful analytical technique used to elucidate the structure of molecules by fragmenting ions and analyzing the resulting products. In the context of β-D-fucofuranose and its derivatives, MSⁿ provides valuable insights into their fragmentation patterns, which are crucial for structural identification and characterization.
When analyzing nucleotide diphosphate (B83284) sugars, such as those related to D-fucofuranose, negative-ion electrospray tandem mass spectrometry (ESI-MS-MS) with collision-induced dissociation (CID) is a commonly employed method. researchgate.net Studies have shown that the major fragments observed in the ESI-MS-MS spectra of these compounds result from the cleavage of the diphosphate moiety. researchgate.net For instance, characteristic fragment ions are often observed at m/z values corresponding to the loss of water and phosphate (B84403) groups. researchgate.net
The fragmentation of the molecular ion provides a fingerprint that can help distinguish between different isomers and conformers. The fragmentation process often involves the cleavage of C-C bonds within the furanose ring and the loss of small neutral molecules. idc-online.com For example, the fragmentation of alkanes, which share some structural similarities with the carbon backbone of sugars, typically involves the breaking of C-C bonds to produce a series of alkyl carbocations. idc-online.com In more complex molecules like phenol, the fragmentation pattern can reveal the loss of specific functional groups, such as a hydrogen atom from the hydroxyl group, leading to characteristic peaks. docbrown.info
The stability of the resulting fragment ions plays a significant role in determining the observed fragmentation pattern. pharmacy180.com More stable ions are generally more abundant in the mass spectrum. pharmacy180.com For compounds containing heteroatoms like oxygen, as in β-D-fucofuranose, fragmentation is often initiated at these sites. idc-online.com The presence of a functional group can significantly influence the fragmentation pathways. idc-online.com
X-ray Crystallography of this compound-Containing Macromolecular Complexes
X-ray crystallography is an indispensable technique for determining the three-dimensional structure of molecules at atomic resolution. up.pt This method has been successfully applied to study macromolecular complexes containing β-D-fucofuranose, providing detailed insights into its binding and interactions within a biological context. umich.eduumich.eduebi.ac.uknih.govrcsb.org
A notable example is the crystal structure of MSMEG_1712 from Mycobacterium smegmatis in complex with β-D-fucofuranose. umich.eduumich.eduebi.ac.uknih.govrcsb.org This protein is a sugar-binding protein, and its structure reveals the specific interactions between the protein and the β-D-fucofuranose ligand. rcsb.org The resolution of these crystal structures, typically in the range of 2.5 to 2.76 Å, is sufficient to visualize the precise orientation of the furanose ring and its substituents within the protein's binding pocket. ebi.ac.uknih.gov
The analysis of such complexes provides crucial information on:
The specific amino acid residues involved in binding the sugar.
The network of hydrogen bonds and other non-covalent interactions that stabilize the complex.
The conformation of the β-D-fucofuranose ring when bound to the protein.
This information is vital for understanding the biological function of these macromolecules and can guide the design of inhibitors or other molecules that target these interactions. The Protein Data Bank (PDB) is a repository for these structures, with entries such as 6HYH providing the coordinates and experimental data for the MSMEG_1712-β-D-fucofuranose complex. nih.govrcsb.org
The study of these complexes highlights the importance of β-D-fucofuranose in biological systems, particularly in microorganisms where it can be a component of cell surface polysaccharides or a substrate for transport proteins. ontosight.aimdpi.comresearchgate.netglycoscience.ru
Conformational Analysis of the Furanose Ring
The five-membered furanose ring is inherently flexible and can adopt a variety of conformations. researchgate.net Understanding the conformational preferences of β-D-fucofuranose is essential for comprehending its biological activity and interactions with other molecules.
Pseudorotational Pathways and Energy Landscapes of Furanose Conformations
The conformation of a furanose ring can be described by a concept known as pseudorotation. nih.govnih.gov This model describes the continuous puckering of the five-membered ring through a series of envelope (E) and twist (T) conformations. ox.ac.uk The entire pseudorotational pathway can be visualized as a circle, with different points on the circle representing different conformations. nih.gov
The energy landscape of the furanose ring is not flat; certain conformations are more energetically favorable than others. nih.govresearchgate.net The relative energies of these conformations determine the conformational equilibrium of the molecule in solution. nih.gov For many furanosides, the energy landscape shows two major low-energy regions, often referred to as the North and South conformations, which correspond to C3'-endo and C2'-endo puckers, respectively, in nucleosides. nih.govnih.gov
Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for mapping the energy landscape of furanose rings. nih.govnih.govresearchgate.net These calculations can reveal the preferred pseudorotational pathways and the energy barriers between different conformations. nih.govnih.gov The energy landscape can be influenced by factors such as the nature and orientation of substituents on the ring. nih.gov
The flexibility of the furanose ring allows it to readily interconvert between different conformations, a feature that is critical for its biological function. researchgate.net For example, the ability of the ribofuranose ring in nucleic acids to switch between different puckers is essential for the conformational changes that occur during DNA replication and transcription. nih.gov
Quantitative Assessment of Conformer Populations in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the quantitative analysis of conformer populations of furanoses in solution. sci-hub.secnjournals.comnih.govgriffith.edu.auresearchgate.netresearchgate.netpublish.csiro.au The principle behind quantitative NMR (qNMR) is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.comresolvemass.ca
By analyzing the coupling constants (J-values) between protons on the furanose ring, it is possible to determine the relative populations of different conformers. ox.ac.uk This is because the magnitude of the J-coupling is dependent on the dihedral angle between the coupled protons, which in turn is determined by the ring's conformation. nih.gov
For example, a two-state model is often used to interpret the NMR data for furanosides, assuming an equilibrium between two major conformations (e.g., North and South). researchgate.net The observed J-couplings are then a weighted average of the J-couplings for each individual conformer. ox.ac.uk
More advanced NMR techniques, such as those involving isotopic labeling, can provide even more detailed information about the conformational equilibrium. researchgate.net Additionally, computational methods can be used in conjunction with NMR data to refine the conformational models and provide a more accurate picture of the conformer populations in solution. nih.gov
The table below illustrates how different NMR parameters can be used to assess conformer populations.
| NMR Parameter | Information Provided |
| Proton-proton coupling constants (³JHH) | Dihedral angles, which are related to ring pucker. nih.gov |
| Carbon-proton coupling constants (¹JCH, ³JCH) | Can also provide information on ring conformation and substituent orientation. |
| Nuclear Overhauser Effect (NOE) | Provides information on through-space distances between protons, which can help to distinguish between different conformers. mdpi.com |
| Chemical shifts | Can be sensitive to the conformational state of the molecule. mdpi.com |
Influence of Anomeric and Exo-Anomeric Effects on Furanose Ring Pucker
The conformation of the furanose ring is significantly influenced by stereoelectronic effects, particularly the anomeric and exo-anomeric effects. ox.ac.ukdypvp.edu.inwikipedia.orgrsc.orgnumberanalytics.commgcub.ac.in
The exo-anomeric effect is a related phenomenon that describes the preferential orientation of the aglycone (the non-sugar portion of a glycoside) attached to the anomeric carbon. nih.govcsic.es This effect also arises from stereoelectronic interactions and favors a gauche conformation for the O-C1-O-R linkage. nih.gov The exo-anomeric effect plays a crucial role in determining the three-dimensional structure of oligosaccharides and other glycoconjugates containing furanose units. nih.govcsic.es
Stereoelectronic Effects Governing Fucofuranose Conformation
The conformation of β-D-fucofuranose is governed by a complex interplay of stereoelectronic effects. researchgate.netresearchgate.netimperial.ac.ukwikipedia.orgbaranlab.org These effects arise from the interactions between electron orbitals within the molecule and can have a profound impact on its geometry and reactivity. wikipedia.orgbaranlab.org
In addition to the anomeric and exo-anomeric effects discussed previously, other stereoelectronic interactions also play a role in determining the preferred conformation of β-D-fucofuranose. These include:
Hyperconjugation: This involves the interaction of a filled bonding orbital with an adjacent empty or partially filled antibonding orbital. researchgate.net In the context of fucofuranose, hyperconjugative interactions can stabilize certain conformations by delocalizing electron density.
Gauche effects: The preference for a gauche arrangement of certain substituents around a C-C single bond can also influence the ring pucker.
1,3-diaxial interactions: Repulsive steric interactions between substituents in a 1,3-diaxial arrangement can destabilize certain conformations, leading to a preference for alternative puckers. mgcub.ac.in
The presence of the deoxy group at the C6 position in fucofuranose, as compared to its parent sugar galactose, can also influence the conformational equilibrium. The absence of the C6 hydroxyl group eliminates a potential hydrogen bond donor/acceptor and alters the steric and electronic environment around the C4-C5 bond.
Conformational Dynamics of this compound within Oligosaccharide and Polysaccharide Architectures
A notable example is the O-polysaccharide from the bacterium Ochrobactrum quorumnocens T1Kr02, which features a repeating unit containing this compound. mdpi.com The structure was identified through Nuclear Magnetic Resonance (NMR) analysis as: →2)-β-d-Fucf-(1→3)-β-d-Fucp-(1→. mdpi.comresearchgate.net This represents the first documented polysaccharide containing both the furanose and pyranose forms of D-fucose. mdpi.com In this specific environment, the this compound residue's conformation is constrained by the α-(1→3) linkage to the adjacent fucopyranose unit. Furthermore, non-stoichiometric O-acetylation at position 3 was identified in 50% of the D-fucofuranose residues, adding another layer of structural and dynamic complexity. mdpi.comresearchgate.net
Computational Approaches in Fucofuranose Structural and Conformational Studies
Computational chemistry provides indispensable tools for investigating the three-dimensional structures and dynamic behaviors of furanosides, which are often challenging to characterize fully through experimental methods alone. These approaches allow for the detailed exploration of conformational landscapes, transition energetics, and the influence of the surrounding environment.
Quantum Mechanical (QM) Calculations for Conformational Energy Landscapes
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic conformational preferences of this compound. By solving approximations of the Schrödinger equation, QM methods can accurately determine the electronic structure and energy of a molecule for a given atomic arrangement. This allows for the construction of a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, such as the puckering coordinates of the furanose ring or the glycosidic torsion angles. nih.govnih.gov
High-level ab initio methods, such as Coupled Cluster (CCSD(T)), and more computationally efficient Density Functional Theory (DFT) functionals are employed to calculate the relative energies of different conformers. mdpi.compeerj.com For instance, QM calculations are used to determine the energy barriers between the various puckered forms (e.g., envelope and twist conformations) of the furanose ring. mdpi.com These studies have shown that for furanose systems, the energy landscape can be complex, with multiple low-energy minima separated by relatively small barriers. researchgate.net This information is critical for parameterizing and validating the more computationally economical force fields used in molecular dynamics simulations. mdpi.comresearchgate.net
| Method Type | Common Examples | Application in Furanose Studies | Key Feature |
| Ab Initio | Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD(T)) | Benchmarking, high-accuracy energy calculations for key conformers and transition states. peerj.commdpi.com | Based on first principles without empirical data; computationally very expensive. |
| Density Functional Theory (DFT) | B3LYP, M06-2X, BP86 | Geometry optimization, calculation of potential energy surfaces, vibrational frequencies. mdpi.compeerj.com | Balances accuracy and computational cost by approximating the electron correlation energy. |
| Semi-empirical | AM1, PM3 | Initial conformational searches on large systems before refinement with higher-level methods. peerj.com | Uses parameters from experimental data to simplify calculations; very fast but less accurate. peerj.com |
Molecular Dynamics Simulations for Dynamic Conformational Behavior
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org For this compound, whether as a monosaccharide or within a larger glycan, MD simulations provide a view of its dynamic evolution, revealing accessible conformations, the pathways of conformational transitions, and the time scales on which these events occur. nih.govmdpi.com
In an MD simulation, the forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are solved numerically to generate atomic trajectories. wikipedia.org This allows for the sampling of the conformational space and the calculation of thermodynamic and kinetic properties. MD simulations of fucose-containing oligosaccharides have been used to investigate their flexibility, identify stable folded states, and understand how they interact with their environment, such as water or protein binding partners. nsysu.edu.twnih.gov For example, simulations can reveal intramolecular hydrogen bonding patterns and stacking interactions that stabilize particular conformations. nih.gov
| Simulation Parameter | Description | Typical Value/Setting | Purpose |
| Force Field | A set of equations and parameters describing the potential energy of the system. | GROMOS, CHARMM, AMBER | Defines the physics of atomic interactions. acs.orgnih.gov |
| Solvent Model | Representation of the solvent (e.g., water). | Explicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GBSA) | Simulates the effect of the cellular environment on conformation. |
| Simulation Time | The total duration of the simulated trajectory. | Nanoseconds (ns) to Microseconds (µs) | Must be long enough to sample the biological processes of interest. wikipedia.orgresearchgate.net |
| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) | Determines the resolution and stability of the numerical integration. |
| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, Temperature) | Maintains realistic physiological conditions (e.g., 300 K, 1 bar). |
Force Field Development and Validation for Furanose Systems
The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying molecular mechanics force field. mdpi.com A force field approximates the potential energy of a system as a sum of bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) terms. Developing accurate force fields for carbohydrates, and for furanose systems in particular, is a significant challenge. mdpi.comnih.gov This difficulty arises from the complex stereoelectronic phenomena, such as the gauche and anomeric effects, that govern their conformational preferences and are not easily captured by simple pairwise potential energy functions. mdpi.com
The development process involves parameterizing the force field, especially the dihedral torsion terms, to reproduce high-quality data from QM calculations and experimental results (e.g., NMR J-coupling constants). researchgate.netresearchgate.net Force fields like CHARMM, AMBER, and GROMOS have specific parameter sets developed for carbohydrates. researchgate.netacs.orgnih.gov For example, refinements to the General Amber Force Field (gaff) have involved fitting torsional parameters for dozens of furanose ring systems to reproduce ab initio QM energy profiles across the entire pseudorotation cycle. mdpi.com Validation is a crucial step, where the force field is tested on its ability to reproduce experimental data not used in the parameterization, such as crystal structures and solution densities. researchgate.net The goal is to create a transferable set of parameters that can accurately model a wide range of furanose-containing molecules, from monosaccharides to complex polysaccharides. acs.orgnih.gov
| Force Field | Developed For | Key Features for Carbohydrates |
| CHARMM | Biomolecular simulation (proteins, nucleic acids, lipids, carbohydrates). | Includes extensive parameters for pyranose-furanose and furanose-furanose glycosidic linkages. researchgate.netnih.gov Validated against QM scans, crystal data, and NMR constants. researchgate.net |
| AMBER (GLYCAM/gaff) | Biomolecular simulation, particularly nucleic acids and proteins. | The GLYCAM force field is specifically for carbohydrates. The gaff (General Amber Force Field) has been refined with sugar_mod parameters to better reproduce QM-calculated sugar pucker energies. mdpi.com |
| GROMOS | General-purpose molecular dynamics simulations. | The 56ACARBO set has been extended for furanose-based carbohydrates, validated against QM and experimental data for ring conformation, anomers, and glycosidic linkage conformers. researchgate.netacs.org |
Biosynthesis and Metabolic Pathways of Beta D Fucofuranose
De Novo Biosynthesis Pathways of Fucose and its Furanose Form
The de novo synthesis of fucose provides the majority of the cellular pool of this deoxyhexose. researchgate.netrupress.org In mammals, this pathway is the primary source, accounting for approximately 90% of GDP-L-fucose production. researchgate.netrupress.org The process begins with a common nucleotide sugar precursor and proceeds through a series of enzymatic reactions to first generate the pyranose form of fucose (a six-membered ring), which can then be converted to the furanose form (a five-membered ring).
The conversion of the initial precursor to the final fucopyranose product is managed by a pair of highly specific enzymes. Extensive structural and biochemical studies have elucidated the mechanisms of these catalytic proteins.
GDP-mannose 4,6-dehydratase (GMD) catalyzes the first committed and regulatory step in the de novo pathway. nih.govacs.org This enzyme converts GDP-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. researchgate.netresearchgate.netwikipedia.orgresearchgate.net GMD belongs to the family of lyases, specifically hydro-lyases, which cleave carbon-oxygen bonds. wikipedia.org The reaction mechanism is complex, involving three main catalytic steps:
Initial oxidation of the substrate at the C4″ position by a tightly bound NADP+ cofactor. nih.gov
Elimination of a water molecule from C5″ and C6″. nih.gov
A subsequent reduction step involving hydride transfer from C4″ to C6″. nih.gov
This enzymatic process is a perfect example of a parsimonious catalytic mechanism, using a minimal number of active-site groups to achieve a complex transformation. nih.gov The final product of the GMD-catalyzed reaction is GDP-4-dehydro-6-deoxy-D-mannose. wikipedia.orgebi.ac.uk The activity of GMD can be allosterically inhibited by the final product of the pathway, GDP-fucose, which serves as a feedback mechanism to regulate its own synthesis. rupress.orgwikipedia.org
The second and third steps of the pathway are carried out by a single bifunctional enzyme known as GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase, or the Fx protein. researchgate.netresearchgate.net This enzyme, also referred to as GDP-fucose synthetase, converts the GDP-4-keto-6-deoxy-mannose intermediate into the final product, GDP-L-fucose. nih.govoup.com The process involves:
Epimerization: The enzyme first catalyzes the inversion of stereochemistry at both the C3′ and C5′ positions of the sugar. nih.govoup.com
Reduction: Following epimerization, the enzyme uses NADPH as a cofactor to reduce the keto group at the C4′ position. oup.com
This dual activity within a single polypeptide ensures the efficient conversion of the intermediate to GDP-L-fucose. oup.com Studies have shown that the Fx protein can interact directly with GMD, and this interaction appears to stabilize GMD's activity, ensuring an efficient metabolic flux through the pathway. oup.comnih.gov
| Enzyme | Abbreviation | Substrate | Product | Function |
| GDP-Mannose 4,6-Dehydratase | GMD | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | Catalyzes the initial oxidation and dehydration step. researchgate.netnih.gov |
| GDP-Keto-6-Deoxymannose 3,5-Epimerase/4-Reductase | Fx Protein / TSTA3 | GDP-4-keto-6-deoxy-D-mannose | GDP-L-fucose | Performs the final epimerization and reduction steps. researchgate.netresearchgate.net |
The conversion from the six-membered pyranose ring to the five-membered furanose ring is catalyzed by a class of enzymes known as NDP-pyranose mutases. These enzymes are crucial for generating the NDP-furanose donors required by specific glycosyltransferases. nih.gov
dTDP-D-fucopyranose mutase (Fcf2): In Escherichia coli O52, the enzyme Fcf2 has been identified as a dTDP-D-fucopyranose mutase. nih.gov It specifically catalyzes the conversion of dTDP-D-fucopyranose (dTDP-D-Fucp) to dTDP-D-fucofuranose (dTDP-D-Fucf). nih.gov The kinetic characterization of Fcf2 revealed a Km value of 3.43 mM for its substrate, dTDP-D-Fucp. nih.gov
MtdL: MtdL is another example of an NDP-pyranose mutase, belonging to the GT75 family of glycosyltransferases. nih.gov Crystal structures of MtdL have revealed key residues involved in binding a required Mn2+ cofactor and the sugar nucleotide substrate, providing insight into the catalytic mechanism for this unique class of mutases. nih.govnih.gov
Hyg20: While not directly linked to fucofuranose in the provided context, Hyg20 is another enzyme within this family that highlights the broader importance of pyranose mutases in generating diverse sugar forms for biological processes.
The complete biosynthetic pathway for a nucleotide-activated fucofuranose has been fully characterized in E. coli O52, which produces D-fucofuranose as a component of its O antigen. nih.gov This pathway utilizes thymidine (B127349) diphosphate (B83284) (dTDP) instead of GDP.
The pathway begins with glucose-1-phosphate and dTTP and proceeds via the enzymes RmlA and RmlB to produce the intermediate dTDP-6-deoxy-D-xylo-hex-4-ulopyranose. nih.govresearchgate.net From there, two key enzymes, Fcf1 and Fcf2, complete the synthesis:
Fcf1 (a reductase) converts dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose (dTDP-D-Fucp). nih.gov
Fcf2 (a mutase) then catalyzes the final ring isomerization, converting dTDP-D-Fucp into dTDP-D-fucofuranose (dTDP-D-Fucf). nih.gov
This represents the first complete characterization of a biosynthetic pathway leading to dTDP-D-Fucf. nih.gov A similar pathway has been proposed for the synthesis of CDP-α-D-fucofuranose in Campylobacter jejuni, where an enzyme (HS41.17) is believed to catalyze the final pyranose-to-furanose ring contraction. nih.gov
| Enzyme | Organism | Substrate | Product | Km |
| Fcf1 | E. coli O52 | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose | dTDP-D-fucopyranose | 0.38 mM nih.gov |
| Fcf2 | E. coli O52 | dTDP-D-fucopyranose | dTDP-D-fucofuranose | 3.43 mM nih.gov |
Key Enzymes and Their Mechanistic Studies
Fucose Salvage Pathways
In mammalian cells, the fucose salvage pathway provides an alternative route to the de novo pathway for the synthesis of GDP-L-fucose, the universal donor substrate for fucosyltransferases. acs.org This pathway utilizes free L-fucose that is either transported into the cytosol from extracellular sources or liberated from the lysosomal catabolism of fucosylated glycans. acs.orgnih.govresearchgate.net The salvage pathway is estimated to produce approximately 5% to 10% of the total cellular GDP-fucose pool. researchgate.netuky.edu
The conversion of free L-fucose into its activated nucleotide form, GDP-L-fucose, is a two-step enzymatic process. nih.govnih.gov The initial substrate, free fucose, is first phosphorylated to create a sugar phosphate (B84403) intermediate. This intermediate is then condensed with a nucleotide triphosphate to yield the final activated sugar donor, GDP-L-fucose. This activated form is then available for fucosyltransferases to incorporate fucose into glycoproteins and other glycoconjugates.
Two key enzymes drive the fucose salvage pathway: L-fucokinase and GDP-fucose pyrophosphorylase. nih.gov
L-Fucokinase (FUK): Also known as fucokinase (FCSK), FUK is the first and only enzyme in the pathway that converts L-fucose into beta-L-fucose 1-phosphate. uky.edu It catalyzes the transfer of a phosphate group from ATP to the anomeric hydroxyl group of L-fucose, producing beta-L-fucose 1-phosphate and ADP.
GDP-Fucose Pyrophosphorylase (GFPP): This enzyme, also referred to as fucose-1-phosphate guanylyltransferase (FPGT), catalyzes the second and final step. researchgate.netuky.edu It facilitates the reversible condensation of beta-L-fucose 1-phosphate with guanosine (B1672433) triphosphate (GTP) to form GDP-L-fucose. acs.org
Table 1: Key Enzymes in the Fucose Salvage Pathway
| Enzyme | Abbreviation | EC Number | Function | Substrates | Products |
|---|---|---|---|---|---|
| L-Fucokinase | FUK / FCSK | 2.7.1.52 | Catalyzes the phosphorylation of L-fucose. | L-fucose, ATP | beta-L-fucose 1-phosphate, ADP |
| GDP-fucose pyrophosphorylase | GFPP / FPGT | 2.7.7.30 | Catalyzes the formation of the activated sugar nucleotide. | beta-L-fucose 1-phosphate, GTP | GDP-L-fucose, Pyrophosphate |
Defucosylation Pathways Involving Fucofuranose Residues
Defucosylation is the enzymatic removal of fucose residues from glycoconjugates. This process is mediated by fucosidases and is essential for the degradation and turnover of glycoproteins and glycolipids. nih.gov
Alpha-L-fucosidases (AFUs) are glycoside hydrolases that catalyze the hydrolysis of terminal L-fucose residues from oligosaccharide chains. These enzymes exhibit broad specificity, cleaving fucose residues linked via α-1,2, α-1,3, α-1,4, or α-1,6 glycosidic bonds to other carbohydrates.
In humans, two primary isoforms exist:
FUCA1: This is a lysosomal enzyme responsible for the degradation of various fucose-containing glycoproteins and glycolipids.
FUCA2: This isoform is known as the serum alpha-L-fucosidase.
The existing research on these fucosidases focuses on their action on alpha-L-fucopyranosyl linkages. There is no direct evidence demonstrating that FUCA1 or FUCA2 can hydrolyze beta-D-fucofuranosyl residues. Studies on analogous compounds, such as 4-nitrophenyl beta-D-fucofuranoside, have shown them to be resistant to hydrolysis by related glycosidases that act on furanoside rings, suggesting that HO-6 is essential for substrate-enzyme interaction.
Genetic Determinants and Regulation of Fucofuranose Biosynthesis
While most organisms utilize fucose in its pyranose form, certain bacteria have evolved specific biosynthetic pathways to produce the less common furanose isomer for incorporation into cell surface polysaccharides or secondary metabolites.
Genetic analysis has identified specific gene clusters responsible for the biosynthesis of nucleotide-activated fucofuranose.
Escherichia coli O52: The O-antigen of the E. coli O52 serotype is a rare example of a polysaccharide containing D-fucofuranose (D-Fucf). The biosynthetic pathway for its activated precursor, dTDP-D-fucofuranose, has been fully characterized. The gene cluster contains four key genes: rmlA, rmlB, fcf1, and fcf2. The final two steps are catalyzed by the protein products of fcf1 and fcf2. Fcf1, a reductase, converts dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose. Subsequently, Fcf2, a dTDP-D-fucopyranose mutase, catalyzes the ring contraction to convert dTDP-D-fucopyranose into the final product, dTDP-D-fucofuranose.
Streptomyces griseoflavus: This bacterium produces the antitumor antibiotic gilvocarcin V, which possesses a D-fucofuranose moiety C-glycosidically linked to its aromatic core. The complete "gil" gene cluster for its biosynthesis has been cloned and characterized. Within this cluster, several genes are implicated in the formation of the fucofuranose sugar. The genes gilD (NDP-glucose synthase) and gilE (NDP-glucose 4,6-dehydratase) are responsible for the initial steps of deoxysugar synthesis. The gene gilU, likely encoding an epimerase/dehydratase, and gilR (an oxidoreductase) are thought to be involved in subsequent modification steps. The specific enzyme responsible for the pyranose-to-furanose ring contraction has not been definitively identified, though it is hypothesized that GilM may play a role.
Table 2: Characterized and Putative Fucofuranose Biosynthetic Gene Clusters
| Organism | Product | Gene Cluster | Key Genes | Gene Function |
|---|---|---|---|---|
| Escherichia coli O52 | dTDP-D-fucofuranose | O-antigen biosynthesis cluster | fcf1 | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase. |
| fcf2 | dTDP-D-fucopyranose mutase (ring contraction). | |||
| Streptomyces griseoflavus | Gilvocarcin V (contains D-fucofuranose) | gil | gilD / gilE | NDP-glucose synthase and 4,6-dehydratase. |
| gilU / gilR | Putative epimerase/dehydratase and oxidoreductase. | |||
| gilM | Unknown function, possibly involved in ring contraction. | |||
| gilGT | C-glycosyltransferase. |
Functional Genomics and Gene Deletion Studies to Elucidate Pathway Enzymes
The biosynthetic pathway for the nucleotide-activated form of D-fucofuranose, dTDP-D-fucofuranose, has been characterized primarily in bacteria, such as Escherichia coli O52, where D-fucofuranose is a component of the O antigen. nih.gov Functional genomics, combined with gene mutation and complementation studies, has been instrumental in identifying and confirming the roles of the specific enzymes involved in this pathway. nih.gov
Initial genomic studies proposed that a cluster of genes, including rmlA, rmlB, fcf1, and fcf2, encoded the necessary enzymes for the synthesis of dTDP-D-fucofuranose in E. coli O52. nih.gov Subsequent research focused on the functional characterization of the protein products of fcf1 and fcf2. nih.gov Through heterologous expression, purification, and enzymatic assays, the specific functions of these enzymes were elucidated. nih.gov
Fcf1 was identified as a dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase. nih.gov This enzyme catalyzes the conversion of dTDP-6-deoxy-D-xylo-hex-4-ulopyranose into dTDP-D-fucopyranose (dTDP-D-Fucp). nih.gov Fcf2 was subsequently confirmed to be a dTDP-D-fucopyranose mutase, which is responsible for the final step in the pathway: the conversion of the pyranose form of the sugar (dTDP-D-Fucp) to the furanose form, dTDP-β-D-fucofuranose. nih.gov
The essential roles of the fcf1 and fcf2 genes in the biosynthesis of the E. coli O52 O antigen were definitively confirmed through mutation and complementation tests. nih.gov Creating mutations in these genes and observing the resulting phenotype, followed by the restoration of the phenotype by reintroducing the functional gene, provided conclusive evidence of their function in vivo. nih.gov This represents the first full characterization of the biosynthetic pathway for dTDP-D-fucofuranose. nih.gov
| Gene | Enzyme Name | Function | Substrate | Product | Organism |
|---|---|---|---|---|---|
| fcf1 | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase | Reduction | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose | dTDP-D-fucopyranose | E. coli O52 |
| fcf2 | dTDP-D-fucopyranose mutase | Isomerization (ring form) | dTDP-D-fucopyranose | dTDP-β-D-fucofuranose | E. coli O52 |
Transcriptional and Post-Translational Regulation of Fucose Metabolism
The regulation of fucose metabolism is a complex process controlled at both the transcriptional and post-translational levels. While the specific regulatory mechanisms for the beta-D-fucofuranose pathway are not extensively detailed in current research, studies on the more common L-fucose metabolic pathways in various organisms provide significant insights into the governing principles.
Transcriptional Regulation
The expression of genes involved in fucose metabolism is tightly controlled by specific transcription factors that respond to the availability of fucose and other environmental cues.
Fungal Regulation: In the fungus Trichoderma reesei, a key transcription factor named FUR1 (L-fucose-responsive regulator 1) is essential for growth on L-fucose. nih.gov Gene deletion studies have shown that a Δfur1 mutant exhibits severely impaired growth when L-fucose is the only carbon source. nih.gov FUR1 orchestrates the expression of the L-fucose catabolic pathway enzymes and also upregulates extracellular α-L-fucosidases to liberate L-fucose from complex glycans. nih.gov Intriguingly, FUR1 also mediates the cross-induction of a wide array of enzymes that target other glycosidic bonds, suggesting L-fucose acts as a signal for the presence of complex biomass. nih.gov
Bacterial Regulation: In bacteria, fucose metabolism is often controlled by repressor proteins. In Bifidobacterium longum subsp. infantis, the transcription factor FucR acts as an L-fucose-sensitive repressor. nih.gov FucR binds to a specific palindromic sequence in the DNA, and this binding is weakened in the presence of L-fucose, allowing for the transcription of catabolic genes. nih.gov In Salmonella Typhimurium, the genes involved in fucose degradation, located in the fuc operon, are upregulated during late-stage infection of macrophages, indicating that fucose utilization is part of its adaptation to the host environment. plos.org
Regulation in Mammals: In mammalian systems, the expression of genes related to GDP-L-fucose synthesis can be coordinately regulated. Studies have shown a simultaneous upregulation of mRNA levels for the enzymes of the de novo GDP-L-fucose synthesis pathway, the GDP-fucose transporter (FUCT1), and specific fucosyltransferases during inflammation and in certain tumor cells. nih.gov This suggests a coordinated transcriptional response to physiological and pathological stimuli. nih.gov
| Regulator | Organism | Function | Mechanism | Reference |
|---|---|---|---|---|
| FUR1 | Trichoderma reesei | Activator | Indispensable for growth on L-fucose; activates expression of catabolic enzymes and α-L-fucosidases. | nih.gov |
| FucR | Bifidobacterium longum | Repressor | Binds to DNA to repress gene expression; binding is inhibited by L-fucose. | nih.gov |
| SsrA-SsrB | Salmonella Typhimurium | Activator (indirect) | Virulence-associated two-component system that regulates the Psp system, which is highly expressed during infection where fucose metabolism genes are also upregulated. | plos.org |
Post-Translational Regulation
After transcription and translation, the activity of enzymes in the fucose metabolic pathways can be further modulated through post-translational mechanisms.
Post-Transcriptional Control: In Escherichia coli, the enzyme L-1,2-propanediol oxidoreductase, involved in L-fucose metabolism, is subject to post-transcriptional regulation. nih.gov The enzyme's activity is highly induced by L-fucose, but only under anaerobic conditions. nih.gov However, the gene's promoter is active and inducible by fucose both aerobically and anaerobically, indicating that the control by oxygen levels occurs after the transcription of the gene. nih.gov
Post-Translational Modifications: Fucosyltransferases (FucTs), the enzymes that transfer fucose from GDP-fucose onto glycans, can be post-translationally modified themselves. Human FucTs contain potential N-linked glycosylation sites, and evidence shows that these sites can be glycosylated. oup.com While the full extent of its impact is still being studied, this type of modification can be significant for proper enzyme activity. oup.com The catalytic activity of these enzymes is also dependent on specific, highly conserved amino acid residues, such as lysine (B10760008) and cysteine, which are involved in substrate binding and the catalytic mechanism. oup.com Protein O-fucosylation, which is the attachment of fucose to serine or threonine residues, is another critical post-translational modification mediated by enzymes like POFUT1 and POFUT2. nih.govresearchgate.net The activity of POFUT1 can be enhanced by the presence of metal ions. nih.gov Glycosylation is a widespread post-translational modification that can influence protein folding, function, and stability. wikipedia.org
Enzymology and Reaction Mechanisms Associated with Beta D Fucofuranose
Fucosyltransferases and Glycosyltransferases Utilizing Fucofuranose Donors
While the majority of fucosyltransferases utilize GDP-L-fucopyranose as the donor substrate, the existence of polysaccharides containing D-fucofuranose implies the activity of glycosyltransferases capable of recognizing and transferring this furanose form. researchgate.net Such enzymes are found in the biosynthetic pathways of bacterial O-antigens, where unusual sugars are common. The activated nucleotide sugar donor for these reactions is typically deoxythymidine diphosphate-D-fucofuranose (dTDP-D-Fucf). researchgate.netresearchgate.net
The incorporation of beta-D-fucofuranose has been identified in the O-antigen of Escherichia coli O52 and the O-polysaccharide of Ochrobactrum quorumnocens T1Kr02. nih.govmdpi.com The gene clusters responsible for the synthesis of these polysaccharides contain genes encoding putative glycosyltransferases. nih.govnih.gov
In E. coli O52, the O-antigen is a heteropolymer composed of a disaccharide repeating unit of D-fucofuranose (Fucf) and 6-deoxy-D-manno-heptopyranose. nih.govresearchgate.net The gene cluster contains several genes predicted to be glycosyltransferases, although the specific enzyme responsible for transferring the fucofuranose residue from the dTDP-D-Fucf donor has not been biochemically isolated and characterized in detail. nih.govresearchgate.net The synthesis of this O-antigen follows an ATP-binding cassette (ABC) transporter-dependent pathway, where the polysaccharide is built upon an undecaprenyl phosphate (B84403) (Und-P) carrier at the cytoplasmic membrane before being exported. nih.govnih.gov
For Ochrobactrum quorumnocens T1Kr02, the O-polysaccharide structure was identified as a repeating unit of [→2)-β-D-Fucf-(1→3)-β-D-Fucp-(1→]. mdpi.comresearchgate.net The presence of genes for a fucofuranose mutase and glycosyltransferases in related strains suggests a mechanism for the synthesis and incorporation of the β-D-Fucf residue. researchgate.net However, detailed biochemical studies to confirm the substrate specificity and catalytic requirements of the specific fucofuranosyltransferase are required for definitive characterization. mdpi.com
The stereochemistry of the newly formed glycosidic bond is a critical outcome of the glycosyltransferase reaction. In the case of the O. quorumnocens T1Kr02 O-polysaccharide, nuclear magnetic resonance (NMR) analysis has definitively shown that the fucofuranose residue is linked via a β-(1→2) bond to the adjacent fucopyranose residue. mdpi.comresearchgate.net This indicates that the responsible glycosyltransferase is highly stereospecific, controlling both the regioselectivity (linkage to the 2-OH of the acceptor) and the stereoselectivity (formation of a β-linkage). Glycosyltransferases are generally classified as either 'inverting' or 'retaining' based on whether the anomeric configuration of the donor sugar is inverted or retained in the product. Without detailed mechanistic studies on the specific fucofuranosyltransferase, its classification as inverting or retaining remains to be determined.
Glycosyltransfer reactions are fundamental to the synthesis of all glycoconjugates. These reactions involve the transfer of a monosaccharide from a nucleotide sugar donor to a specific hydroxyl group of an acceptor molecule, which can be a carbohydrate, lipid, or protein. frontiersin.org The enzymes catalyzing these reactions, glycosyltransferases (GTs), must precisely recognize both the donor and acceptor substrates to form a specific glycosidic linkage. frontiersin.org
The general mechanism for a glycosyltransferase involves the binding of the nucleotide sugar donor (e.g., dTDP-β-D-fucofuranose) and the acceptor substrate in the enzyme's active site. The reaction is initiated by the nucleophilic attack of a hydroxyl group from the acceptor molecule on the anomeric carbon (C1) of the donor sugar. This leads to the displacement of the nucleotide diphosphate (B83284) (e.g., dTDP), which is an excellent leaving group, and the formation of a new glycosidic bond. The process is often facilitated by catalytic residues within the active site that can act as a general base to deprotonate the acceptor's hydroxyl group, increasing its nucleophilicity. Divalent cations like Mn²⁺ are often required as cofactors, typically to coordinate the phosphate groups of the nucleotide donor, neutralizing their negative charge and facilitating the departure of the leaving group. frontiersin.org
Furanose Mutases: Detailed Catalytic Cycles and Structural Biology
Furanose mutases are isomerases that catalyze the reversible conversion of a nucleotide-activated sugar from its six-membered pyranose ring form to its five-membered furanose ring form. This ring contraction is essential for producing the fucofuranosyl donors required by the specialized glycosyltransferases.
Several fucofuranose mutases have been identified, including Fcf2 from the E. coli O52 O-antigen pathway and the homologous enzymes MtdL and Hyg20, found in antibiotic biosynthetic pathways. nih.govnih.govglyco.ac.ru
Fcf2: This enzyme is a dTDP-D-fucopyranose mutase that catalyzes the conversion of dTDP-D-fucopyranose (dTDP-D-Fucp) to dTDP-D-fucofuranose (dTDP-D-Fucf). glyco.ac.ru This is a critical step in providing the necessary donor substrate for the synthesis of the E. coli O52 O-antigen. researchgate.net
MtdL and Hyg20: These enzymes, members of the Glycosyltransferase family 75 (GT75), catalyze the bidirectional interconversion between GDP-β-L-fucopyranose and GDP-α-L-fucofuranose. nih.govscience.gov MtdL, from Marinactinospora thermotolerans, has been structurally characterized, providing significant insight into the mutase mechanism. nih.govnih.gov The proposed catalytic cycle for MtdL involves an Arg159 residue acting as a covalent catalyst. acs.orgresearchgate.net The mechanism is thought to proceed via nucleophilic attack of an arginine nitrogen on the anomeric carbon (C1) of the pyranose ring, leading to ring opening. Subsequent rotation and attack by the C4-hydroxyl group onto the C1 carbon results in the formation of the furanose ring. researchgate.net
| Enzyme | Organism/Pathway | Reaction | Reference |
|---|---|---|---|
| Fcf2 | Escherichia coli O52 | dTDP-D-fucopyranose ⇌ dTDP-D-fucofuranose | glyco.ac.ru |
| MtdL | Marinactinospora thermotolerans (A201A biosynthesis) | GDP-L-fucopyranose ⇌ GDP-L-fucofuranose | nih.gov |
| Hyg20 | Streptomyces hygroscopicus (Hygromycin A biosynthesis) | GDP-L-fucopyranose ⇌ GDP-L-fucofuranose | nih.govnih.gov |
A key distinction exists in the cofactor requirements among different families of sugar mutases. While the well-studied UDP-D-galactopyranose mutase (UGM) is a flavoenzyme that depends on a FAD cofactor for its catalytic activity, the characterized fucofuranose mutases operate via a different mechanism. nih.govpnas.org
Enzymes in the GT75 family, such as MtdL and Hyg20, are FAD-independent. nih.govnih.gov Their mutase activity is strictly dependent on the presence of divalent cations, specifically Mn²⁺ or Mg²⁺. nih.govpnas.org Crystal structures of MtdL in complex with its substrate and a metal ion reveal that the cation is coordinated by conserved acidic residues (a DxD motif) and the phosphate groups of the GDP-sugar substrate. nih.govacs.orgpnas.org This coordination is crucial for neutralizing the charge of the diphosphate group and for correctly positioning the substrate in the active site for the ring-opening and closing reactions. nih.gov This metal-dependent, arginine-mediated catalytic mechanism represents a distinct paradigm for pyranose-furanose isomerization compared to the FAD-dependent redox mechanism of UGM. nih.govacs.org
Crystallographic Studies of Furanose Mutases and Substrate Binding
The three-dimensional structures of furanose mutases, particularly those that act on nucleotide-activated sugars, provide critical insights into their catalytic mechanisms and substrate specificity. A notable example is the metal-dependent furanose mutase MtdL, a member of the glycosyltransferase family 75 (GT75). mdpi.comresearchgate.net This enzyme catalyzes the reversible conversion of GDP-L-fucopyranose to GDP-L-fucofuranose, a crucial step in the biosynthesis of certain natural products. mdpi.comwikipedia.org
Crystallographic studies of MtdL from Micromonospora sp. TP-A0468 have revealed the structural basis for its interaction with the furanose form of its substrate. The crystal structure of a mutant form of MtdL (S228A-His) has been solved in a complex with GDP-L-fucofuranose (GDP-Fucf) and a manganese ion (Mn²⁺), providing a detailed view of the active site. researchgate.net These studies, along with those of the enzyme bound to other ligands like GDP-L-fucopyranose, have identified key amino acid residues that are essential for coordinating the metal cofactor and for binding the substrate. mdpi.comnih.gov
The interaction between MtdL and its substrates involves a network of contacts that position the sugar and the nucleotide for catalysis. While specific residues directly interacting with the furanose ring of this compound are being elucidated through ongoing research, the structural data for the L-fucofuranose complex shows that residues such as Asp109, Asp111, and Arg159 are likely part of a catalytic triad (B1167595) involved in the pyranose-furanose conversion. asm.org It is proposed that Asp109 acts as a catalytic base, while Asp111 interacts with the essential Mn²⁺ ion, and Arg159 stabilizes the GDP portion of the substrate. asm.org These structural insights are pivotal for understanding how these enzymes achieve their remarkable specificity and catalytic efficiency.
| Parameter | Value |
| PDB ID | 7XPV researchgate.net |
| Resolution | Not specified |
| R-value | Not specified |
| Space Group | Not specified |
| Total Structure Weight | 89.01 kDa researchgate.net |
| Atom Count | 6,084 researchgate.net |
| Modeled Residue Count | 742 researchgate.net |
Enzymes Involved in Post-Glycosylation Modification of Fucofuranose Residues (e.g., O-acetylation)
Post-glycosylation modifications (PGMs) are enzymatic alterations that occur after a glycan has been attached to a protein or lipid, or incorporated into a polysaccharide. researchgate.net These modifications, which include acetylation, methylation, phosphorylation, and sulfation, significantly increase the structural and functional diversity of glycans. researchgate.netthermofisher.com O-acetylation, the addition of an acetyl group to a hydroxyl moiety, is a common PGM that can influence the immunogenicity and biological activity of the modified glycan. tue.nl
While the enzymatic machinery for many PGMs is well-characterized for common sugars, the specific enzymes that modify fucofuranose residues are less understood. However, research has identified instances of O-acetylation of this compound residues in bacterial polysaccharides. A notable example is the O-polysaccharide of the rhizospheric bacterium Ochrobactrum quorumnocens T1Kr02. mdpi.com In this bacterium, the O-polysaccharide contains repeating units that include both d-fucopyranose (B7802347) and d-fucofuranose. mdpi.com
Detailed NMR analysis of this polysaccharide revealed that approximately 50% of the β-D-fucofuranose (β-D-Fucf) residues are O-acetylated at the C3 position. mdpi.comresearchgate.net This represents the first documented case of O-acetylation at this specific position on a β-D-Fucf residue. mdpi.com Although the specific O-acetyltransferase responsible for this modification in O. quorumnocens T1Kr02 has not yet been identified, this finding confirms that enzymes capable of recognizing and acetylating fucofuranose exist in nature. The presence of such modifications highlights a further layer of complexity in the biosynthesis and biological roles of fucofuranose-containing glycans.
| Modification | Position | Organism | Macromolecule |
| O-acetylation | C3 | Ochrobactrum quorumnocens T1Kr02 | O-polysaccharide mdpi.comresearchgate.net |
Biological Significance and Molecular Interactions of Beta D Fucofuranose
Incorporation into Complex Glycans and Glycoconjugates
Beta-D-fucofuranose (β-D-Fucf), the five-membered ring isomer of D-fucose, is a relatively rare but significant monosaccharide found in the natural world. Unlike the more common L-fucose, D-fucofuranose is incorporated into the complex glycans of certain microorganisms, particularly as a key structural element of bacterial cell wall polysaccharides. mdpi.com Its presence in these structures highlights the vast diversity of carbohydrate polymers produced by bacteria. springernature.com
This compound is a known constituent of the O-antigen portion of lipopolysaccharides (LPS) in specific Gram-negative bacteria. nih.govnih.gov The O-antigen, or O-specific polysaccharide, is the outermost region of the LPS molecule and represents a major surface antigen, contributing significantly to the antigenic variability of the bacterial cell. nih.govbyjus.com Its structure varies greatly among different bacterial strains, and the inclusion of uncommon sugars like β-D-Fucf contributes to this diversity. nih.gov
Detailed structural analyses have identified β-D-Fucf in the O-antigens of several bacterial species:
Escherichia coli O52: The O-antigen of this strain is a heteropolymer composed of a disaccharide repeating unit. This unit contains one residue of β-D-fucofuranose and one residue of 6-deoxy-D-manno-heptopyranose. nih.gov
Ochrobactrum quorumnocens T1Kr02: The O-polysaccharide of this rhizospheric bacterium is also a polymer of a disaccharide repeating unit, uniquely containing both β-D-fucofuranose and β-D-fucopyranose. mdpi.comnih.gov
The incorporation of β-D-Fucf into these essential outer membrane components underscores its role in defining the surface chemistry of these bacteria. mdpi.comnih.gov The biosynthesis of these complex structures is a highly regulated process, with specific enzymes responsible for producing the activated nucleotide sugar precursor, dTDP-D-fucofuranose. researchgate.net
Linkage analysis, a technique used to determine the glycosidic bonds between monosaccharide units in a polysaccharide, has been crucial for elucidating the precise structural role of β-D-Fucf. springernature.commdpi.com These studies reveal not only the connectivity but also the heterogeneity of these sugar residues within the polymer chain. glycoforum.gr.jp
In E. coli O52, the repeating disaccharide unit has the structure: →3)-β-D-Fucf-(1→3)-β-D-6dmanHepp-(1→. nih.gov This indicates that the β-D-fucofuranose residue is linked from its anomeric carbon (C1) to the C3 position of the heptose residue, and in turn, is linked to the next repeating unit via its own C3 position. nih.gov Further complexity arises from non-stoichiometric modifications; the polysaccharide in E. coli O52 is partially O-acetylated, adding to its structural heterogeneity. nih.gov
Similarly, the O-polysaccharide of Ochrobactrum quorumnocens T1Kr02 has the repeating structure: →2)-β-D-Fucf-(1→3)-β-D-Fucp-(1→. mdpi.comnih.gov Here, the β-D-fucofuranose is linked from its C1 to the C3 of the fucopyranose residue, and the polymer is extended via a linkage from the C2 of the fucofuranose. mdpi.com This structure also exhibits significant heterogeneity, with approximately 50% of the β-D-fucofuranose residues being O-acetylated at the C3 position. mdpi.comnih.gov This was the first report of a polysaccharide containing both the furanose and pyranose forms of D-fucose and the first description of O-acetylation at the C3 position of a β-D-Fucf residue. mdpi.com This heterogeneity in glycan structure can arise from the incomplete substitution of sugar residues during biosynthesis. glycoforum.gr.jpthermofisher.com
Table 1: Structural Features of β-D-Fucofuranose in Bacterial O-Antigens
| Bacterium | Polysaccharide | Repeating Unit Structure | β-D-Fucofuranose Linkages | Heterogeneity/Modifications |
|---|---|---|---|---|
| Escherichia coli O52 | O-Antigen | →3)-β-D-Fucf-(1→3)-β-D-6dmanHepp-(1→ nih.gov | Linked to 6dmanHepp at C3; Linked from C3 nih.gov | Partial O-acetylation nih.gov |
| Ochrobactrum quorumnocens T1Kr02 | O-Antigen | →2)-β-D-Fucf-(1→3)-β-D-Fucp-(1→ mdpi.comnih.gov | Linked to β-D-Fucp at C3; Linked from C2 mdpi.com | ~50% O-acetylation at C3 of Fucf mdpi.comnih.gov |
Role in Host-Pathogen Interactions at a Molecular Level
Glycans displayed on the surface of pathogens are critical mediators of the host-pathogen dialogue, influencing processes from initial attachment to the modulation of the host's immune response. frontiersin.orgbmbreports.orgnih.gov As a component of these surface structures, β-D-fucofuranose is positioned to play a significant role in these molecular interactions.
Bacterial adhesion to host cells is a crucial first step in colonization and the establishment of infection. storymd.comvetbact.org This process is often mediated by adhesins on the bacterial surface that recognize and bind to specific receptors, frequently glycans, on host cells. storymd.com The O-antigen portion of LPS, which can contain β-D-fucofuranose, is a key virulence factor for many Gram-negative pathogens. researchgate.netresearchgate.net
The unique and complex structures of O-antigens, including those with rare sugars like β-D-Fucf, are crucial for bacterial virulence and survival in the host environment. researchgate.net These surface polysaccharides can contribute to virulence by:
Mediating Adhesion: The specific carbohydrate structures of the O-antigen can act as ligands for host cell receptors, facilitating bacterial attachment. storymd.commdpi.com
Protecting the Pathogen: The dense layer of polysaccharides on the bacterial surface can provide a physical barrier against host defenses and antimicrobial compounds. glycopedia.eu
Contributing to Biofilm Formation: Adhesion is the initial stage of biofilm development, a state in which bacteria exhibit increased resistance to antibiotics and host immune clearance. mdpi.commdpi.com
The host immune system is adept at recognizing molecular patterns on microbial surfaces to initiate a response. nih.govmdpi.com Bacterial surface polysaccharides, including the O-antigen, are major targets for the host's innate and adaptive immune systems. nih.govnih.gov The presence of β-D-fucofuranose within these glycans can influence this interaction in several ways.
Fucose-containing glycans are known to be involved in the modulation of immune responses. frontiersin.orgnih.gov The O-antigen is a primary antigen that elicits an antibody response from the host. nih.gov The structural variability of the O-antigen, driven by the inclusion of diverse and unusual monosaccharides like β-D-Fucf, allows bacteria to generate a wide range of serotypes. This variation is thought to be driven by selective pressure from the host immune system. nih.gov
Furthermore, some microbes engage in molecular mimicry, producing carbohydrate structures that resemble those of the host to evade or modulate immune recognition. nih.gov While β-D-fucofuranose itself is not found in mammals, its presence within a larger glycan structure contributes to a unique molecular signature that is presented to the host immune system, influencing the subsequent immune cascade. researchgate.net
The interaction between microbial glycans and the host immune system is often mediated by a class of proteins called lectins, which are carbohydrate-binding proteins that can recognize specific sugar structures. mdpi.com These interactions are central to how the innate immune system recognizes pathogens. mdpi.com
Host lectins can function as pattern recognition receptors (PRRs), binding to microbial surface glycans and triggering immune responses such as phagocytosis and inflammation. mdpi.com The recognition is highly specific, depending on the interplay of various molecular forces:
Hydrogen Bonding: Extensive networks of hydrogen bonds form between the hydroxyl groups of the carbohydrate and polar amino acid residues in the lectin's binding site. creative-proteomics.com
CH/π Interactions: Aromatic amino acid residues, such as tryptophan or tyrosine, are frequently found in the binding sites of lectins and can stack against the sugar ring, forming stabilizing CH/π interactions. nih.govmdpi.com
Electrostatic and Hydrophobic Interactions: These forces also contribute to the stability and specificity of the protein-carbohydrate complex. creative-proteomics.com
Fucofuranose in Natural Product Biosynthesis and Bioactivity
The unusual five-membered furanose ring of this compound distinguishes it as a significant saccharide moiety in a range of bioactive natural products. Its incorporation into these complex molecules is a result of specialized biosynthetic pathways and contributes uniquely to their biological functions.
This compound is a key structural component of the gilvocarcin-type aryl-C-glycoside antibiotics, with gilvocarcin V being a prominent example. nih.gov These compounds, produced by various Streptomyces species, exhibit potent antitumor, bactericidal, and virucidal activities. nih.gov The C-glycosidically linked D-fucofuranose is a unique deoxy-sugar not found in other polyketides, making its biosynthesis a subject of significant interest. nih.gov
The biosynthesis of the D-fucofuranose moiety in gilvocarcin V is a multi-step enzymatic process. It begins with NDP-glucose, which is converted to the key intermediate NDP-4-keto-6-deoxy-d-glucose by the enzymes GilD (NDP-glucose synthase) and GilE (4,6-dehydratase). nih.gov Subsequent steps are thought to involve a 4-ketoreduction to form an NDP-d-fucopyranose intermediate. nih.gov A crucial and not yet fully understood enzymatic step then catalyzes a ring contraction from the six-membered pyranose to the five-membered furanose ring. nih.govutupub.fi This rearrangement is critical for the formation of the final this compound moiety that is attached to the gilvocarcin aglycone by a C-glycosyltransferase, GilGT. nih.govnih.gov The inactivation of the ketoreductase GilU in the gilvocarcin biosynthetic gene cluster has been shown to disrupt the formation of the D-fucofuranose moiety, leading to the accumulation of defucogilvocarcin V and the production of analogues with a 4'-hydroxy-fucofuranose moiety. nih.gov This demonstrates the crucial role of each enzymatic step in producing the correct fucofuranose structure.
The saccharide portion of glycosylated natural products is often crucial for their biological activity, and the this compound of gilvocarcin V is no exception. asm.org While the exact molecular mechanisms are still under investigation, it is known that gilvocarcin V strongly intercalates with DNA, a key aspect of its antitumor properties. nih.gov The fucofuranose moiety is believed to play a significant role in this interaction, likely influencing the binding affinity and specificity of the entire molecule to its biological target.
The understanding of the fucofuranose biosynthetic pathway has opened avenues for creating novel gilvocarcin analogues through biosynthetic engineering. nih.gov By manipulating the genes involved in deoxysugar biosynthesis, researchers can introduce different sugar moieties onto the gilvocarcin backbone, a process known as glycodiversification. asm.org
One approach involves inactivating a key gene in the natural D-fucofuranose pathway, such as gilU, and then complementing the mutant strain with plasmids that carry genes for the biosynthesis of other deoxysugars. asm.orgnih.gov This has led to the production of gilvocarcin analogues with altered saccharide moieties, such as D-olivosyl and L-rhamnosyl gilvocarcins. asm.org These studies have demonstrated that the C-glycosyltransferase, GilGT, exhibits moderate flexibility, capable of transferring both D- and L-hexopyranose sugars. asm.orgnih.gov The resulting novel compounds can then be screened for improved or altered biological activities. For instance, some of the engineered gilvocarcin analogues have shown antitumor activities comparable to the parent compound, gilvocarcin V. asm.org This approach of combinatorial biosynthesis not only helps in understanding the substrate flexibility of glycosyltransferases but also holds promise for the generation of new drug candidates with enhanced pharmacological properties. asm.org
Physiological and Pathophysiological Implications of Fucose Metabolism Dysregulation
The metabolism of fucose, a deoxyhexose sugar, and its incorporation into glycans are critical for numerous biological processes. Dysregulation of fucose metabolism can lead to altered cellular glycosylation, which in turn has been implicated in various pathological conditions, including cancer and inflammatory diseases. ontosight.ai
Fucosylation is a widespread post-translational modification of proteins and lipids, catalyzed by fucosyltransferase (FUT) enzymes. jci.org These enzymes transfer fucose from a donor substrate, GDP-L-fucose, to various glycan structures. ontosight.ai The availability of GDP-L-fucose is tightly regulated by both a de novo pathway, converting GDP-D-mannose to GDP-L-fucose, and a salvage pathway that utilizes free fucose. researchgate.net
Dysregulation of fucose metabolism can significantly alter cellular fucosylation patterns. ontosight.ai For example, an imbalance in the expression of FUT enzymes, such as FUT8 which is responsible for core fucosylation, has been linked to an increased risk of colon cancer. jci.org Altered fucosylation is a hallmark of many cancers, where changes in the fucose content of cell surface glycans can affect cell adhesion, signaling, and metastasis. ontosight.aijci.org In hepatocellular carcinoma, for instance, increased levels of fucosylation, or hyperfucosylation, are observed and contribute to the malignant phenotype. researchgate.net This can be due to elevated expression of fucosyltransferases and an increased supply of GDP-fucose. researchgate.net A decrease in core fucosylation of IgG antibodies has also been associated with autoimmune thyroid disease, suggesting a role for fucosylation in modulating immune responses. biorxiv.org
L-fucose is a key metabolite in the interaction between humans and their gut microbiome. nih.govresearchgate.net Humans continuously synthesize and secrete fucosylated glycans into the gut, which serve as a nutrient source for various gut microorganisms. nih.govresearchgate.net The ability of gut bacteria to metabolize fucose allows them to thrive in the competitive gut environment. biorxiv.org For example, pathogens like Klebsiella pneumoniae can utilize fucose as an alternative carbon source to colonize the gut. biorxiv.org
Synthetic and Chemoenzymatic Strategies for Beta D Fucofuranose and Its Derivatives
Chemical Synthesis Methodologies for Beta-D-Fucofuranose and Its Derivatives
Purely chemical approaches provide versatile access to a wide range of fucofuranoside structures, including those with unnatural aglycones or modifications that are inaccessible through enzymatic routes. The success of these methods hinges on precise control over stereochemistry and the strategic use of protecting groups.
The central challenge in synthesizing β-D-fucofuranosides is the formation of the 1,2-cis glycosidic linkage. This is contrary to the thermodynamically favored 1,2-trans (α) linkage, which can be readily formed via neighboring group participation from a C2-acyl protecting group. To achieve the β-configuration, synthetic strategies must suppress or circumvent this participation.
Key strategies include:
Use of Non-Participating Protecting Groups: Installing a non-participating group, such as a benzyl (B1604629) (Bn) or silyl (B83357) ether, at the C2 position of the fucofuranosyl donor is essential. This prevents the formation of a cyclic acylium ion intermediate, allowing the reaction to proceed through an S_N2-like mechanism or via an oxocarbenium ion intermediate, where the stereochemical outcome is influenced by other factors.
Donor and Promoter Selection: The choice of the anomeric leaving group on the donor and the activating promoter is critical. Common donors include glycosyl trichloroacetimidates, thioglycosides, and glycosyl halides. Promoters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂) are frequently used to activate the donor.
Solvent Effects: Low-polarity, non-participating solvents like diethyl ether (Et₂O) or dichloromethane (B109758) (DCM) can stabilize the reactive intermediates in a way that favors the formation of the kinetic β-product. Ethereal solvents, in particular, are known to promote S_N2-like inversion at the anomeric center, leading to high β-selectivity.
The table below summarizes experimental findings from various stereocontrolled glycosylation reactions to form β-D-fucofuranosides.
| Fucofuranosyl Donor | Acceptor | Promoter | Solvent | Yield (%) | Stereoselectivity (β:α) | Reference |
|---|---|---|---|---|---|---|
| 2,3,5-Tri-O-benzyl-D-fucofuranosyl trichloroacetimidate (B1259523) | Methyl 2,3,4-tri-O-benzoyl-α-L-fucopyranoside | TMSOTf | Et₂O | 78 | >20:1 | |
| Ethyl 2,3,5-tri-O-benzyl-1-thio-D-fucofuranoside | 6-O-TBDPS-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | N-Iodosuccinimide (NIS) / TfOH | DCM | 85 | 4:1 | |
| 2,3,5-Tri-O-benzyl-D-fucofuranosyl bromide | 3-Azidopropanol | Silver triflate (AgOTf) | DCM / Toluene | 65 | 3:1 | |
| 2,3,5-Tri-O-benzyl-D-fucofuranosyl trichloroacetimidate | Cholesterol | BF₃·OEt₂ | DCM | 71 | >10:1 |
The synthesis of a stable and reactive fucofuranosyl donor is a prerequisite for any glycosylation reaction. Since fucose exists predominantly in the pyranose form in solution, synthetic routes must be designed to "lock" the sugar into the less stable five-membered furanose ring.
A common and effective strategy begins with a commercially available sugar, such as L-rhamnose or D-galactose, and employs a protecting group scheme that kinetically or thermodynamically favors the furanose conformation. A typical sequence involves:
Formation of a Kinetal: Reaction of the starting sugar with acetone (B3395972) under acidic conditions can form a 1,2-O-isopropylidene derivative, which is inherently a furanose structure.
Protection of Remaining Hydroxyls: The remaining free hydroxyl groups (e.g., at C3 and C5) are protected, often with benzyl ethers to serve as non-participating groups for subsequent glycosylation.
Selective Deprotection and Anomeric Activation: The 1,2-O-isopropylidene group is selectively removed under mild acidic conditions to reveal the anomeric hydroxyl group. This hemiacetal is then converted into a suitable glycosyl donor by installing an anomeric leaving group, such as a trichloroacetimidate or a thioether.
The following table outlines a representative synthetic pathway to a key fucofuranosyl donor starting from L-rhamnose.
| Step | Starting Material | Reagents and Conditions | Product | Purpose |
|---|---|---|---|---|
| 1 | L-Rhamnose | Acetone, H₂SO₄ (cat.) | 1,2:3,4-Di-O-isopropylidene-α-L-rhamnopyranose | Initial protection |
| 2 | Step 1 Product | 1. AcOH (aq), 2. NaIO₄, 3. NaBH₄ | 1,2-O-Isopropylidene-α-L-fucofuranose | Ring contraction and C6 deoxygenation |
| 3 | Step 2 Product | NaH, Benzyl bromide (BnBr), DMF | 3,5-Di-O-benzyl-1,2-O-isopropylidene-α-L-fucofuranose | Protection of C3 and C5 hydroxyls |
| 4 | Step 3 Product | 1. AcOH (aq), 2. NaH, BnBr, DMF | 1,2,3,5-Tetra-O-benzyl-D-fucofuranose | Deprotection of C1/C2 and full benzylation |
| 5 | Step 4 Product | H₂, Pd/C | 2,3,5-Tri-O-benzyl-D-fucofuranose | Selective debenzylation at the anomeric position |
| 6 | Step 5 Product | Cl₃CCN, DBU | 2,3,5-Tri-O-benzyl-D-fucofuranosyl trichloroacetimidate | Installation of anomeric leaving group to form the final donor |
To create molecular probes for biological investigations, fucofuranosides are often derivatized with functional handles for detection, purification, or conjugation. These modifications can be introduced either on the aglycone portion before glycosylation or on the sugar ring after the glycosidic bond is formed.
Aglycone-Based Functionalization: A powerful approach involves using an acceptor alcohol that already contains a desired functional group, such as an azide (B81097) or a terminal alkyne. After glycosylation, these groups can be used in bioorthogonal "click" chemistry reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) to attach reporter tags like biotin (B1667282) or fluorescent dyes.
Post-Glycosylation Modification: Alternatively, orthogonal protecting groups on the sugar ring can be selectively removed after glycosylation to expose a specific hydroxyl group. This free hydroxyl can then be chemically modified, for instance, by esterification with a fluorophore-containing carboxylic acid or by conversion to an amino group for further conjugation.
Isotopic Labeling: Stable isotopes like ¹³C or ²H can be incorporated during the synthesis of the fucofuranose precursor. This enables the use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to track the metabolism and localization of these molecules in biological systems.
| Functional Group / Label | Incorporation Strategy | Typical Reagents / Acceptor | Application |
|---|---|---|---|
| Azide (-N₃) | Glycosylation with an azide-containing aglycone | 3-Azidopropanol, 11-Azido-3,6,9-trioxaundecan-1-ol | Probe for click chemistry (CuAAC, SPAAC) |
| Alkyne (-C≡CH) | Glycosylation with an alkyne-containing aglycone | Propargyl alcohol | Probe for click chemistry (CuAAC) |
| Biotin | Post-glycosylation conjugation via click chemistry or amide coupling | Biotin-alkyne, Biotin-NHS ester | Affinity purification, protein detection (Western blotting) |
| Fluorescent Dye (e.g., Fluorescein) | Post-glycosylation conjugation to a functional handle | Fluorescein isothiocyanate (FITC) | Fluorescence microscopy, flow cytometry |
| Stable Isotope (e.g., ¹³C, ²H) | Incorporation during synthesis of the fucose precursor | ¹³C-labeled glucose or ²H-labeled reducing agents (e.g., NaBD₄) | NMR structural studies, metabolic tracing by mass spectrometry |
Chemoenzymatic Synthesis Approaches Utilizing Fucofuranose Biosynthetic Enzymes
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled selectivity and efficiency of enzymatic catalysis. This hybrid approach is particularly advantageous for constructing the activated nucleotide sugar donor, GDP-β-D-fucofuranose, which is the natural substrate for fucofuranosyltransferases.
The general strategy involves:
Chemical Synthesis of L-Fucofuranose: L-fucofuranose is first prepared chemically, as it is not commercially available.
Enzymatic Phosphorylation: A kinase enzyme, such as a fucokinase or a promiscuous galactokinase, is used to phosphorylate the chemically synthesized L-fucofuranose at the anomeric position, yielding β-L-fucofuranose-1-phosphate. This reaction is highly stereospecific for the β-anomer.
Enzymatic Conversion to Nucleotide Sugar: The resulting furanosyl-1-phosphate is then converted to the final activated donor, GDP-β-L-fucofuranose, using a GDP-sugar pyrophosphorylase (GFPP). This enzyme catalyzes the reaction between the sugar phosphate (B84403) and guanosine (B1672433) triphosphate (GTP).
This chemoenzymatic cascade efficiently produces the natural donor substrate under mild aqueous conditions, circumventing the need for extensive protecting group manipulations that would be required for a purely chemical synthesis of the same molecule. The resulting GDP-β-D-fucofuranose can then be used in subsequent enzymatic glycosylation reactions.
Enzymatic Synthesis and Glycoengineering for Novel Fucofuranosides
Fully enzymatic methods leverage the cell's natural machinery or engineered versions thereof to synthesize complex fucofuranosides. These approaches offer exceptional stereocontrol and are environmentally benign, but they depend on the availability of suitable enzymes.
The discovery of glycosyltransferases (GTs) that naturally process GDP-β-D-fucofuranose, such as AfFucT from the fungus Aspergillus fumigatus, has opened the door to enzymatic synthesis. However, the natural substrate scope of these enzymes can be limited. Glycoengineering, through protein engineering techniques, aims to broaden the utility of these enzymes.
Directed Evolution and Site-Directed Mutagenesis: These techniques are used to alter the amino acid sequence of a GT to modify its substrate specificity. By targeting residues within the enzyme's active site—identified through structural biology and computational modeling—researchers can create mutant enzymes with new capabilities. For example, an enzyme's acceptor substrate range can be expanded to include novel small molecules, peptides, or other glycans.
Altering Donor Specificity: While challenging, it is also conceptually possible to engineer a common fucosyltransferase that normally uses the pyranose donor (GDP-L-fucopyranose) to accept the furanose analogue instead.
Research has demonstrated the successful engineering of a fucofuranosyltransferase to enhance its catalytic efficiency and broaden its acceptor scope, enabling the synthesis of novel fucofuranosides that were not accessible with the wild-type enzyme. This is a powerful tool for generating diverse libraries of fucofuranosylated compounds for biological screening.
| Enzyme Variant | Mutation(s) | Target Acceptor | Relative Activity vs. Wild-Type (%) | Key Finding |
|---|---|---|---|---|
| AfFucT (Wild-Type) | None | Galactofuranose-terminated glycan | 100 | Efficiently transfers fucofuranose to its natural glycan acceptor. |
| AfFucT (Mutant 1) | W254A | p-Nitrophenyl β-D-galactofuranoside | 350 | Mutation in the acceptor binding site significantly increased activity towards a small-molecule synthetic acceptor. |
| AfFucT (Mutant 2) | Y288F | Lactose | < 5 | Demonstrates the high specificity of the enzyme, as it shows poor activity towards a common disaccharide lacking the required galactofuranose motif. |
| AfFucT (Mutant 3) | W254A / Y288L | N-acetyllactosamine (LacNAc) | 25 (new activity) | A double mutant gained modest, novel activity towards LacNAc, an acceptor not utilized by the wild-type enzyme, expanding its synthetic utility. |
Glycosynthase-Mediated Synthesis of Fucofuranose-Containing Oligosaccharides
The enzymatic synthesis of oligosaccharides containing the β-D-fucofuranose moiety presents a unique challenge due to the rarity of specific enzymes that can effectively incorporate this sugar in its furanosidic form. While the broader field of glycosynthase technology has seen significant advances in the synthesis of various oligosaccharides, its application to β-D-fucofuranose has been explored through the strategic use and engineering of related glycosidases, particularly α-L-arabinofuranosidases. researchgate.net These enzymes exhibit a degree of substrate promiscuity that can be harnessed for the synthesis of novel fucofuranose-containing disaccharides.
Glycosynthases are mutant glycosidases, engineered to be devoid of their natural hydrolytic activity while retaining the ability to perform transglycosylation reactions. researchgate.net This is typically achieved by mutating the catalytic nucleophile of a retaining glycosidase. researchgate.net The resulting enzyme can then catalyze the formation of a glycosidic bond between an activated sugar donor, such as a glycosyl fluoride, and an acceptor molecule, often with high yields since the newly formed product is not a substrate for hydrolysis. researchgate.net
In the context of β-D-fucofuranose, direct application of a dedicated fucofuranosidase-derived glycosynthase has been limited. However, researchers have successfully employed a chemoenzymatic approach utilizing the transglycosylation capabilities of wild-type and mutant α-L-arabinofuranosidases. The structural similarities between L-arabinofuranose and D-fucofuranose allow these enzymes to recognize and utilize D-fucofuranosyl donors.
A notable example is the use of the α-L-arabinofuranosidase AbfD3 for the synthesis of unnatural disaccharides. researchgate.net In these studies, chemically synthesized, unprotected D-fucofuranosyl derivatives serve as donor substrates in transglycosylation reactions catalyzed by AbfD3. researchgate.net This approach has led to the successful isolation and characterization of novel disaccharides, demonstrating the feasibility of incorporating β-D-fucofuranose into larger carbohydrate structures.
However, a significant challenge in these transglycosylation reactions is the control of regioselectivity. The enzymatic catalysis often results in a mixture of regioisomers, primarily with β-(1,2) and β-(1,3) linkages between the fucofuranosyl donor and the acceptor molecule. researchgate.net The yields of these reactions can also be moderate, as the synthetic activity of the enzyme is in competition with the hydrolysis of both the donor substrate and the newly synthesized disaccharide product. researchgate.net
To address these limitations, protein engineering strategies have been applied to similar enzymes, such as the α-L-arabinofuranosidase from Thermobacillus xylanilyticus (TxAbf). researchgate.netnih.gov By creating specific mutations, researchers have been able to enhance the transglycosylation-to-hydrolysis ratio, leading to improved yields of the desired oligosaccharide products. nih.gov For instance, mutations at key residues have been shown to alter the substrate binding and catalytic activity, favoring synthesis over hydrolysis. nih.gov While much of this work has focused on the synthesis of oligo-β-D-galactofuranosides, the principles and strategies are directly applicable to the synthesis of fucofuranose-containing oligosaccharides. researchgate.netnih.gov
The research in this area underscores a promising pathway for the production of complex carbohydrates containing the rare β-D-fucofuranose unit. The combination of chemical synthesis to access the necessary donor substrates and the use of engineered glycosidases as catalysts provides a powerful tool for expanding the diversity of available oligosaccharides for further biological and medicinal studies.
Detailed Research Findings
The following table summarizes the key findings from chemoenzymatic synthesis of fucofuranose- and related furanose-containing disaccharides using wild-type and mutant α-L-arabinofuranosidases.
| Enzyme | Donor Substrate | Acceptor Substrate | Product(s) | Linkage(s) | Yield | Reference |
| AbfD3 (α-L-arabinofuranosidase) | D-fucofuranosyl derivative | D-fucofuranosyl derivative (self-condensation) | Fucofuranosyl-β-D-fucofuranoside | β-(1,2) and β-(1,3) | Not specified | researchgate.net |
| TxAbf (α-L-arabinofuranosidase) | p-nitrophenyl-β-D-galactofuranoside | Benzyl α-D-xylopyranoside | Benzyl β-D-galactofuranosyl-(1→2)-α-D-xylopyranoside | β-(1,2) | ~75% | researchgate.net |
| TxAbf mutant R69H-N216W | p-nitrophenyl-β-D-galactofuranoside | self-condensation | Oligo-β-D-galactofuranosides | β-(1,2), β-(1,3), and β-(1,5) | >70% | researchgate.netnih.gov |
Table 1. Glycosynthase-Mediated Synthesis of Furanose-Containing Oligosaccharides
Advanced Research Applications and Future Perspectives
Beta-D-Fucofuranose as a Biochemical Research Probe in Glycobiology
This compound, a rare sugar isomer, is gaining traction as a valuable biochemical probe in the field of glycobiology. Its unique five-membered furanose ring structure, in contrast to the more common six-membered pyranose form, allows for the investigation of specific molecular recognition events and enzymatic processes. ontosight.aiontosight.ai The study of glycans and their interactions is crucial for understanding a wide range of biological phenomena, and synthetic glycobiology aims to re-engineer these systems for novel applications. royalsociety.org
The incorporation of this compound and its derivatives into glycoconjugates provides researchers with tools to explore the structure and function of carbohydrates in cellular processes. ontosight.ai These probes can be used to study carbohydrate-binding proteins (lectins), enzymes involved in glycan biosynthesis and metabolism, and the role of specific sugar residues in cell-cell recognition and signaling. ontosight.ailudger.com For instance, understanding how enzymes recognize and process the furanose form of fucose can provide insights into the biosynthesis of complex bacterial polysaccharides where this sugar is a key component. researchgate.net
Metabolic glycoengineering is a powerful technique that utilizes unnatural monosaccharide derivatives, or chemical reporters, which are incorporated into glycans through cellular metabolic pathways. tocris.com These probes can contain reactive handles for bioorthogonal chemistry, allowing for the visualization and study of glycans in their native environment. tocris.com While not yet extensively applied to this compound, this approach holds significant potential for creating specific probes to track the metabolic fate and biological roles of this unusual sugar.
Biotechnological Applications in Carbohydrate Engineering and Diagnostics
The unique structural properties of this compound present opportunities for biotechnological applications in carbohydrate engineering and diagnostics. ontosight.ai Carbohydrate engineering focuses on modifying and creating novel carbohydrate structures with enhanced properties for various industrial and medical uses, including biorefining, biofuels, and food production. openplant.org
In diagnostics, the presence of this compound in the O-antigens of certain pathogenic bacteria, such as Escherichia coli O52, makes it a potential biomarker for detecting these specific strains. researchgate.netasm.org The development of diagnostic tools that can specifically recognize this compound-containing glycans could lead to more rapid and accurate identification of bacterial infections. ludger.comresearchgate.net For example, fully automated systems for detecting fungal biomarkers like beta-D-glucan have demonstrated the potential for rapid in-house diagnostics, a model that could be adapted for bacterial targets. bioconnections.co.uk
Furthermore, polysaccharides containing 6-deoxyhexose residues like fucose can exhibit valuable rheological properties such as gelation and viscosity, making them useful in various industrial applications. mdpi.com The biotechnological production of d-fucose from bacterial sources containing fucofuranose is also an area of interest. mdpi.com The engineering of bacteria with enhanced capabilities for degrading plant biomass, which can contain furanosidic sugars, is another promising avenue for industrial biotechnology. nih.gov
Development of Enzyme Inhibitors Targeting Fucofuranose Biosynthesis or Metabolism
The enzymes involved in the biosynthesis and metabolism of this compound are attractive targets for the development of novel therapeutic agents, particularly antimicrobials. ontosight.aiontosight.ai Since this compound is found in the cell walls of certain bacteria and is crucial for their viability and virulence, inhibiting the enzymes responsible for its production or incorporation could represent a targeted antibacterial strategy. ontosight.aiontosight.ai
The biosynthesis of dTDP-D-fucofuranose, the activated form of the sugar, has been characterized in E. coli O52. ebi.ac.uk This pathway involves several enzymes, including a mutase that converts the pyranose form to the furanose form. ebi.ac.uk These enzymes, such as Fcf1 and Fcf2, are potential targets for the design of specific inhibitors. ebi.ac.uk The development of small molecule inhibitors that mimic the substrate or transition state of these enzymes is a common strategy in drug discovery. nih.govlibretexts.org
Enzyme inhibitors can be reversible or irreversible and can act through various mechanisms, such as competing with the natural substrate for the active site (competitive inhibition) or binding to another site on the enzyme to alter its conformation (allosteric inhibition). libretexts.orgwikipedia.org The discovery and optimization of inhibitors for fucofuranose-related enzymes is an active area of research with the potential to yield new drugs for treating bacterial infections. ontosight.ainih.gov
Emerging Methodologies for Fucofuranose Research (e.g., advanced mass spectrometry protocols, microanalysis techniques)
Advancements in analytical techniques are crucial for furthering our understanding of rare and complex molecules like this compound. Advanced mass spectrometry (MS) methods are at the forefront of these developments, enabling the detailed characterization of metabolites and glycans. researchgate.netwur.nl
Advanced Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) have been instrumental in elucidating the structures of fucofuranose-containing compounds and characterizing the enzymatic reactions in their biosynthetic pathways. ebi.ac.uknih.gov High-resolution MS, like that performed on Orbitrap instruments, allows for the precise determination of molecular formulas and the fragmentation patterns of complex glycans, aiding in their structural identification. griffith.edu.au The coupling of liquid chromatography (LC) with MS (LC-MS) provides a powerful tool for separating and analyzing complex mixtures of carbohydrates from biological samples. nih.gov
Microanalysis Techniques: Microanalysis encompasses a range of techniques for identifying the chemical elements and their arrangement within a small sample. myscope.training Techniques like energy-dispersive X-ray spectroscopy (EDS) can provide elemental composition, which is a fundamental step in characterizing novel compounds. mdpi.com While not directly providing structural information about the furanose ring, it is part of a comprehensive analytical workflow. mdpi.com Electrophoretically mediated microanalysis (EMMA) is another emerging technique that has been used for the rapid online analysis of enzymatic reactions, including those involving sugar enantiomers. researchgate.net
These emerging methodologies offer increased sensitivity and resolution, allowing researchers to study this compound in complex biological systems with greater detail and accuracy. nih.govmicrotrace.com
Unexplored Biological Roles and Molecular Mechanisms of this compound
While the presence of this compound in the O-antigens of certain bacteria is established, its full range of biological roles and the molecular mechanisms through which it exerts its functions remain largely unexplored. ontosight.aimdpi.com The unique structural and conformational properties conferred by the five-membered furanose ring likely play a significant role in the biological activities of the glycans in which it is found. ontosight.ai
For instance, the O-polysaccharide of Ochrobactrum quorumnocens T1Kr02 contains both β-d-fucofuranose and β-d-fucopyranose residues, a novel finding that suggests complex biological functions. mdpi.com The molecular mechanisms by which bacterial lipopolysaccharides (LPS) containing these sugars interact with host cells, particularly plant cells, are still poorly understood. mdpi.com It is hypothesized that these specific sugar structures are important for the bacteria's interaction with their environment, including potential roles in symbiosis or pathogenesis. mdpi.com
Furthermore, modifications to the fucofuranose residue, such as the O-acetylation observed at the C3 position in O. quorumnocens T1Kr02, represent a new discovery that adds another layer of complexity and potential for functional diversity. mdpi.com The biological implications of such modifications are yet to be determined. Future research is needed to unravel these unknown functions and the intricate molecular interactions governed by this compound.
Challenges and Future Directions in this compound Research and Glycoscience
The study of this compound is emblematic of the broader challenges and exciting future directions within the field of glycoscience. A major hurdle has been the inherent complexity of carbohydrates compared to nucleic acids and proteins, which has historically made their study more difficult. royalsociety.org
Challenges:
Synthesis: The chemical synthesis of complex glycans containing rare sugars like fucofuranose remains a significant challenge, limiting the availability of pure compounds for research. researchgate.netacs.org
Analytical Tools: While analytical methods are rapidly advancing, there is still a need for more robust and high-throughput techniques to analyze the complex structures and functions of glycans. researchgate.net
Data Integration: The vast amount of data generated from glycomics studies needs to be effectively managed and integrated into publicly available databases to facilitate broader scientific access and understanding. ludger.com
Understanding Biological Function: Linking the complex structures of glycans containing this compound to their specific biological functions is a primary challenge that requires interdisciplinary approaches. ludger.com
Future Directions:
Synthetic Glycobiology: The continued development of synthetic biology and chemical biology tools will enable the creation of novel probes and engineered systems to dissect the roles of specific sugars like this compound. royalsociety.org
Advanced Diagnostics and Therapeutics: Research into the unique glycans of pathogens will likely lead to new diagnostic markers and therapeutic targets. ontosight.airesearchgate.net The development of inhibitors for enzymes in fucofuranose pathways is a promising area for new antimicrobial drugs. ontosight.ai
Biomaterials and Biotechnology: The unique properties of fucofuranose-containing polysaccharides could be exploited for the development of new biomaterials and in various biotechnological applications. ontosight.aimdpi.com
Holistic Understanding: The future of glycoscience lies in integrating knowledge from chemistry, biology, and data science to achieve a more complete understanding of the "glycome" and its impact on health and disease. researchgate.netnih.gov
Overcoming the current challenges and pursuing these future directions will be critical to unlocking the full potential of this compound research and advancing the broader field of glycoscience. royalsociety.org
Q & A
Q. How can purification challenges for β-D-fucofuranose derivatives be addressed at scale?
Q. What strategies validate β-D-fucofuranose’s role in cell-surface recognition studies?
Q. How do isotopic labeling (e.g., ¹³C/²H) techniques enhance β-D-fucofuranose structural analysis?
- Protocol : Biosynthetic labeling via fed-batch cultures with labeled glucose. Use HSQC NMR to trace metabolic incorporation .
Methodological and Ethical Considerations
Q. How should researchers design experiments to minimize batch-to-batch variability in β-D-fucofuranose synthesis?
Q. What open-science practices ensure reproducibility in β-D-fucofuranose research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
